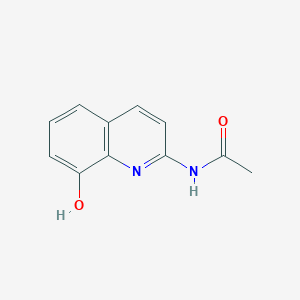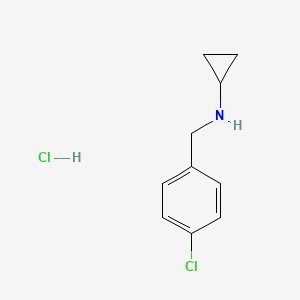
N-(4-Chlorobenzyl)cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Chlorobenzyl)cyclopropanamine hydrochloride” is a chemical compound with the empirical formula C10H13Cl2N . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 218.12 . The SMILES string representation of its structure isNC1(CC2=CC=C(C=C2)Cl)CC1.[H]Cl .
Applications De Recherche Scientifique
Synthesis and Bioactivity
- Synthesis and Biological Activity : Cyclopropanecarboxylic acid derivatives, including N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, are used as leading compounds due to their biological activity. Research by Tian et al. (2009) has demonstrated the preparation of cyclopropanecarboxyl thioureas, with some showing significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Drug Development
- Cyclopropane in Drug Molecules : The cyclopropane ring, a feature in this compound, is increasingly used in drug development. Talele (2016) notes that cyclopropane's unique properties, such as coplanarity and enhanced π-character of C-C bonds, contribute to drug properties like potency and reduced off-target effects (Talele, 2016).
Chemical Transformations
- Cyclopropenimine-catalyzed Reactions : Cyclopropenimine, related to this compound, is used to catalyze Mannich reactions, as studied by Bandar and Lambert (2013). This demonstrates its application in chemical transformations with high levels of enantio- and diastereocontrol (Bandar & Lambert, 2013).
Medicinal Chemistry
- Monoamine Oxidase Inhibition : Fuller (1968) studied compounds related to this compound, like N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, for their inhibition of monoamine oxidase (MAO), demonstrating its potential in medicinal chemistry (Fuller, 1968).
Enzymatic Studies
- Enzymatic Reactions : The study of cyclopropylamines, closely related to this compound, involves understanding their interactions with enzymes like horseradish peroxidase. Research by Shaffer, Morton, and Hanzlik (2001) illustrates the utility of these compounds in probing enzyme-catalyzed reactions (Shaffer, Morton, & Hanzlik, 2001).
Catalysis
- Cyclopropanation Reactions : Cyclopropane-containing compounds, including this compound, are vital in stereoselective cyclopropanation reactions in organic chemistry. Lebel et al. (2003) have reviewed the methods and applications of these reactions, highlighting their significance in synthesis and catalysis (Lebel, Marcoux, Molinaro, & Charette, 2003).
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHQCXWGMLXJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)
![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)
![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)
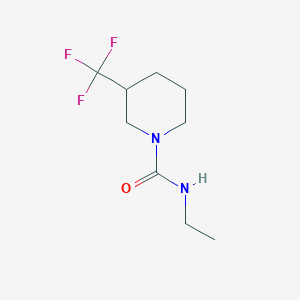
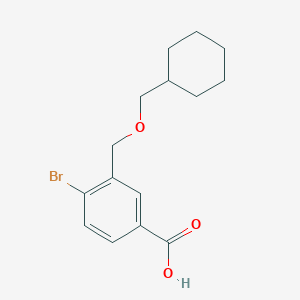
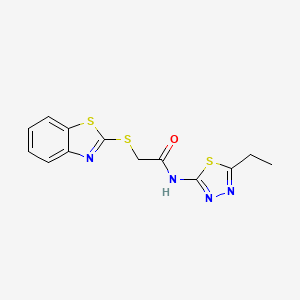

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)

